Methyl 2,3-dihydrobenzofuran-6-carboxylate
Overview
Description
Methyl 2,3-dihydrobenzofuran-6-carboxylate is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.19 g/mol . . This compound is characterized by a benzofuran ring system with a methyl ester group at the 6-position.
Mechanism of Action
Target of Action
Methyl 2,3-dihydrobenzofuran-6-carboxylate is a complex organic compound Benzofuran derivatives have been known to exhibit antimicrobial activity and anticancer activities .
Mode of Action
Some benzofuran derivatives have shown to interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the precise interactions of this compound with its targets.
Biochemical Pathways
Some benzofuran derivatives have been found to impact various biochemical pathways, leading to downstream effects such as cell growth inhibition .
Result of Action
Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Preparation Methods
The synthesis of methyl 2,3-dihydrobenzofuran-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . Industrial production methods may employ similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2,3-dihydrobenzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2,3-dihydrobenzofuran-6-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Methyl 2,3-dihydrobenzofuran-6-carboxylate can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another derivative with similar applications in dermatology.
Angelicin: Known for its phototoxic properties and used in phototherapy.
What sets this compound apart is its unique ester group at the 6-position, which can influence its reactivity and biological activity compared to other benzofuran derivatives.
Properties
IUPAC Name |
methyl 2,3-dihydro-1-benzofuran-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZHUVTYFSNMMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCO2)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083168-68-6 | |
Record name | methyl 2,3-dihydro-1-benzofuran-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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